4-(1,3-dihydroisoindol-2-yl)-N-[(E)-furan-2-ylmethylideneamino]benzamide
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Overview
Description
4-(1,3-dihydroisoindol-2-yl)-N-[(E)-furan-2-ylmethylideneamino]benzamide is a complex organic compound that features a benzamide core linked to a furan ring through a methylene bridge
Scientific Research Applications
4-(1,3-dihydroisoindol-2-yl)-N-[(E)-furan-2-ylmethylideneamino]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Preparation Methods
The synthesis of 4-(1,3-dihydroisoindol-2-yl)-N-[(E)-furan-2-ylmethylideneamino]benzamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-(1,3-dihydroisoindol-2-yl)benzaldehyde with furan-2-carbaldehyde in the presence of a suitable catalyst to form the desired product . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Chemical Reactions Analysis
4-(1,3-dihydroisoindol-2-yl)-N-[(E)-furan-2-ylmethylideneamino]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The benzamide and furan rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions .
Mechanism of Action
The mechanism of action of 4-(1,3-dihydroisoindol-2-yl)-N-[(E)-furan-2-ylmethylideneamino]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-(1,3-dihydroisoindol-2-yl)-N-[(E)-furan-2-ylmethylideneamino]benzamide can be compared with similar compounds such as:
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid: This compound shares a similar isoindole core but differs in its functional groups and overall structure.
4-(5-benzo(1,3)dioxol-5-yl-4-pyridin-2-yl-1H-imidazol-2-yl)benzamide: This compound has a benzamide core but features different heterocyclic rings, leading to distinct chemical and biological properties.
Properties
IUPAC Name |
4-(1,3-dihydroisoindol-2-yl)-N-[(E)-furan-2-ylmethylideneamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c24-20(22-21-12-19-6-3-11-25-19)15-7-9-18(10-8-15)23-13-16-4-1-2-5-17(16)14-23/h1-12H,13-14H2,(H,22,24)/b21-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZVNHIKFIFYQA-CIAFOILYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1C3=CC=C(C=C3)C(=O)NN=CC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=CC=CC=C2CN1C3=CC=C(C=C3)C(=O)N/N=C/C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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